molecular formula C12H10F3N3OS B069248 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide CAS No. 175203-43-7

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide

Cat. No. B069248
CAS RN: 175203-43-7
M. Wt: 301.29 g/mol
InChI Key: ZBBRUAHELAGQKV-UHFFFAOYSA-N
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Description

The compound “2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide” is a versatile material with immense potential for scientific research. It has a molecular formula of C12H10F3N3OS and a molecular weight of 301.29 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.29 . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Antitumor Agents

A series of 2-(trifluoromethyl)quinolin-4-amine derivatives, which include “2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide”, were designed and synthesized as microtubule-targeted agents (MTAs). They showed potent cytotoxicity activity against PC3, K562, and HeLa cell lines . For instance, compound 5e showed higher anti-proliferative activity against these cell lines with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively .

Microtubule Polymerization Inhibitory Activity

The representative compound 5e was found to be a new class of tubulin inhibitors by EBI competition assay and tubulin polymerization assays . It was found to be similar to colchicine .

Cell Cycle Arrest and Apoptosis Induction

Immunofluorescence staining revealed that compound 5e apparently disrupted the tubulin network in HeLa cells . Moreover, compound 5e arrested HeLa cells at the G2/M phase and induced cell apoptosis in a dose-dependent manner .

Molecular Docking

Molecular docking results illustrated that the hydrogen bonds of represented compounds reinforced the interactions in the pocket of the colchicine binding site . This suggests that “2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide” and its derivatives could be promising tubulin inhibitors for the development of anticancer agents .

Suzuki-Miyaura Couplings

This compound is of interest to researchers in medicinal chemistry due to the presence of the boronic acid group. Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings.

Structural Optimization Strategy

The compound “2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide” and its derivatives were designed and synthesized through a structural optimization strategy . This strategy could be used to develop more potent antitumor agents .

properties

IUPAC Name

2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBRUAHELAGQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380667
Record name 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide

CAS RN

175203-43-7
Record name 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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